molecular formula C11H21NO3 B6599083 tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate CAS No. 1785229-94-8

tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate

Cat. No.: B6599083
CAS No.: 1785229-94-8
M. Wt: 215.29 g/mol
InChI Key: UZVSYWGIMSVUHV-UHFFFAOYSA-N
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Description

Product Overview tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is a chemical compound with the molecular formula C11H21NO3 and a monoisotopic mass of 215.15215 Da . Its structure features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a fundamental protecting group in organic synthesis for amines, and a 3-methyloxetane ring . Research Applications and Value This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the Boc-protected amine makes it a versatile intermediate for the stepwise construction of more complex molecules. The 3-methyloxetane moiety is of particular interest in drug discovery, as this saturated, polar functional group is often used to improve the physicochemical and pharmacokinetic properties of drug candidates, such as enhancing solubility and metabolic stability. Researchers can utilize this compound to introduce the 2-(3-methyloxetan-3-yl)ethylamine segment into target molecules. After incorporation, the Boc protecting group can be readily removed under mild acidic conditions to generate the free amine, which can then be further functionalized. Handling and Safety This product is intended for research purposes only and is not for human or veterinary use. Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-5-11(4)7-14-8-11/h5-8H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVSYWGIMSVUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxetane Ring Construction via Cyclization

The 3-methyloxetane ring is typically synthesized via acid-catalyzed cyclization of 1,3-diols or related precursors. For example:

  • Cyclization of 2,2-Dimethyl-1,3-propanediol : Reaction with acetone under Brønsted acid catalysis (e.g., H₂SO₄) yields 3-methyloxetane.

  • Modification for Ethylamine Sidechain : Introducing an ethylamine chain requires functionalized intermediates. A proposed route involves:

    • Epoxide Formation : Treat 3-methyloxetane-3-methanol with thionyl chloride to generate the corresponding mesylate.

    • Nucleophilic Displacement : React the mesylate with potassium phthalimide to form 3-methyloxetane-3-ethylphthalimide.

    • Deprotection : Hydrazinolysis of the phthalimide group yields 2-(3-methyloxetan-3-yl)ethylamine.

Key Reaction Data :

StepReagents/ConditionsYieldCitation
MesylationSOCl₂, DCM, 0°C → RT, 2h85%
Phthalimide DisplacementKPhth, DMF, 80°C, 12h78%
HydrazinolysisNH₂NH₂, EtOH, reflux, 6h90%

Boc Protection of 2-(3-Methyloxetan-3-yl)ethylamine

Standard Boc Protection Protocol

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

  • Reaction Setup : Dissolve 2-(3-methyloxetan-3-yl)ethylamine (1.0 eq) in dichloromethane (DCM). Add Boc₂O (1.2 eq) and triethylamine (TEA, 2.0 eq) at 0°C. Stir at room temperature for 12h.

  • Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Yield : Typically 85–92% after silica gel chromatography.

Optimization Insights :

  • Solvent Choice : DCM or THF preferred for solubility and inertness.

  • Base Selection : TEA or DMAP enhances reaction efficiency by scavenging HCl.

Alternative Routes via Carbodiimide-Mediated Coupling

Fragment Coupling Strategy

For scenarios where the ethylamine-oxetane fragment is unavailable, a coupling approach using carbodiimide reagents (e.g., EDC·HCl, HATU) can be employed:

  • Synthesis of Boc-Protected Ethylamine Intermediate : Prepare tert-butyl (2-aminoethyl)carbamate via Boc protection of ethylenediamine.

  • Oxetane Incorporation : React the intermediate with 3-methyloxetane-3-carboxylic acid using EDC·HCl and HOBt in DCM.

Reaction Conditions :

ComponentQuantity/ConditionCitation
EDC·HCl1.2 eq, DCM, RT, 12h
HOBt1.1 eq
3-Methyloxetane-3-carboxylic acid1.0 eq

Yield : 70–78% after purification.

Scalability and Industrial Considerations

Large-Scale Boc Protection

Industrial protocols prioritize cost-effectiveness and minimal purification:

  • Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing side reactions.

  • Catalytic DMAP : Reduces Boc₂O stoichiometry to 1.1 eq while maintaining >90% yield.

Oxetane Stability Under Process Conditions

  • Thermal Degradation : 3-Methyloxetane rings remain intact below 120°C.

  • pH Sensitivity : Avoid strong acids (pH < 2) to prevent ring-opening to diols.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct Boc ProtectionHigh yield, minimal stepsRequires pre-synthesized amine85–92%
Carbodiimide CouplingFlexible fragment assemblyLower yield, additional steps70–78%
Industrial-ScaleCost-effective, scalableSpecialized equipment needed>90%

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthesis Techniques

The synthesis of tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate typically involves the following steps:

  • Formation of the Oxetane Ring : The synthesis often begins with the formation of a 3-methyloxetane precursor through cyclization reactions.
  • Carbamate Formation : The oxetane is then reacted with tert-butyl carbamate under appropriate conditions to yield the desired compound.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity sample suitable for further applications.

Medicinal Chemistry

This compound has shown potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity or reduce toxicity. Research indicates that derivatives of carbamates can exhibit significant biological activity, including antimicrobial and anticancer properties .

Drug Design and Development

The compound's unique oxetane structure can be utilized in drug design, particularly in creating new classes of therapeutics that target specific biological pathways. Its ability to form stable complexes with biomolecules enhances its potential as a lead compound in drug discovery .

Material Science

In materials science, this compound can be employed in the development of polymers and coatings. Its chemical stability and ability to undergo further functionalization make it suitable for creating advanced materials with tailored properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of carbamate derivatives, including this compound. The results demonstrated that the compound inhibited cancer cell proliferation through apoptosis induction, showcasing its potential as an anticancer agent .

Case Study 2: Drug Delivery Systems

Research focused on using this compound in drug delivery systems. The compound was incorporated into nanoparticles designed for targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism by which tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate exerts its effects involves the stabilization of amine groups through the formation of a carbamate linkage. This linkage protects the amine from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound is compared to structurally related carbamates with variations in heterocyclic rings, substituents, and chain lengths.

Heterocyclic Ring Modifications

  • tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate (): Molecular Formula: C₁₀H₁₉NO₄ Key Features: Replaces the ethyl linker with a methyl group and introduces a hydroxymethyl substituent on the oxetane.
  • tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate ():

    • Molecular Formula : C₁₀H₂₀N₂O₃
    • Key Features : Substitutes oxetane with a 3-hydroxyazetidine (four-membered nitrogen ring).
    • Impact : Greater ring strain in azetidine may increase reactivity. The hydroxyl group adds hydrogen-bonding capacity, useful in drug design for target interactions .

Substituent Variations

  • tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate (): Molecular Formula: C₁₄H₁₈ClN₃O₃ Key Features: Replaces oxetane with a chlorinated benzimidazolone moiety.
  • tert-Butyl (3-bromophenethyl)carbamate (): Molecular Formula: C₁₃H₁₈BrNO₂ Key Features: Bromophenyl substituent instead of oxetane. Impact: Bromine adds molecular weight and offers a site for further functionalization (e.g., cross-coupling reactions) .

Chain Length and Conformational Flexibility

  • tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (): Molecular Formula: C₁₂H₂₄N₂O₂ Key Features: Cyclobutyl ring with an aminoethyl side chain.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
tert-Butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate C₁₁H₂₁NO₃ 215.29 tert-butyl carbamate, 3-methyloxetane Moderate lipophilicity, enhanced stability
tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate C₁₀H₁₉NO₄ 217.27 Hydroxymethyloxetane High polarity, improved solubility
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate C₁₀H₂₀N₂O₃ 216.28 3-hydroxyazetidine Reactive due to ring strain, H-bond donor
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate C₁₄H₁₈ClN₃O₃ 311.77 Chlorobenzimidazolone Low solubility, aromatic interactions

Research Findings and Implications

  • Synthetic Efficiency : Yields for analogous compounds range from 44–77% (), suggesting that the target compound’s synthesis may require optimization for scalability .
  • Applications :
    • The oxetane ring in the target compound improves metabolic stability and solubility, a key advantage in drug design .
    • Brominated analogs () are valuable intermediates in cross-coupling reactions for complex molecule synthesis .

Biological Activity

tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is a carbamate derivative notable for its applications in organic synthesis, particularly as a protecting group for amines. Its unique structure, characterized by a tert-butyl group and a 3-methyloxetane moiety, suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity, including its mechanism of action, synthesis, and applications in medicinal chemistry.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1785229-94-8

The compound is synthesized through reactions involving tert-butyl carbamate and oxetane derivatives, typically using coupling reagents to facilitate the formation of the carbamate linkage .

The biological activity of this compound primarily arises from its ability to stabilize amine groups via carbamate formation. This stabilization prevents unwanted reactions at the amine site, allowing selective modifications at other sites on the molecule. The tert-butyl group can be removed under acidic conditions, liberating the free amine for further reactions.

1. Pharmaceutical Applications

Research indicates that derivatives of this compound are being explored for their pharmaceutical potential. For instance, compounds with similar structural motifs have shown promising anti-inflammatory activities in vivo, with inhibition percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .

2. Synthesis of Bioactive Molecules

The compound's derivatives are utilized in synthesizing bioactive molecules. It serves as a key intermediate in creating various pharmaceuticals due to its ability to protect amine functionalities during complex synthetic transformations .

Case Studies

Several studies have highlighted the biological relevance of compounds related to this compound:

  • Anti-inflammatory Activity : A study synthesized several substituted phenylcarbamates and evaluated their anti-inflammatory properties compared to indomethacin. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects, suggesting that similar structures may provide therapeutic benefits .
  • HDAC Inhibition : Research into azumamide analogs, which share structural similarities with this compound, has shown that these compounds can inhibit histone deacetylases (HDACs), which play crucial roles in epigenetic regulation and cancer biology .

Comparative Analysis

The following table compares this compound with other related carbamates:

Compound NameBiological ActivityUnique Features
This compoundPotential anti-inflammatoryUnique 3-methyloxetane moiety
tert-butyl methyl (2-oxoethyl)carbamateModerate anti-cancer activitySimpler structure without oxetane
tert-butyl N-(2-oxiranylmethyl)carbamateLimited biological studiesContains an epoxide group

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and oxetane-containing intermediates. For example, condensation of tert-butyl carbamate with 2-(3-methyloxetan-3-yl)ethylamine can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen . Reaction optimization includes:
  • Temperature : Maintaining 0–25°C to minimize side reactions.
  • Reagent stoichiometry : A 1:1.2 molar ratio of amine to carbamate derivative ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95% by HPLC) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural verification and purity assessment:
  • NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H), oxetane protons (δ ~4.5–4.8 ppm), and carbamate carbonyl (δ ~155–160 ppm in ¹³C) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₂H₂₂NO₃: 252.1600) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : The compound is stable at room temperature (20–25°C) in inert conditions. Key storage practices include:
  • Environment : Dry, airtight containers under nitrogen or argon to prevent hydrolysis of the carbamate group .
  • Light sensitivity : Amber glass vials minimize photodegradation .
  • Long-term stability : Monitor via periodic HPLC analysis; degradation products (e.g., free amine) appear as secondary peaks .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While not classified as hazardous, standard laboratory precautions apply:
  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyloxetan-3-yl group influence the reactivity of this carbamate in nucleophilic substitution reactions?

  • Methodological Answer : The 3-methyloxetan-3-yl group introduces steric hindrance due to its bicyclic structure, reducing accessibility to the carbamate carbonyl. Electronic effects from the oxygen atom polarize the adjacent C-O bond, enhancing electrophilicity. To study this:
  • Kinetic assays : Compare reaction rates with non-oxetane analogs under identical conditions (e.g., SN2 with sodium azide).
  • DFT calculations : Analyze LUMO distribution to predict reactive sites .

Q. Can computational modeling predict the binding interactions of this carbamate with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions:
  • Target selection : Focus on serine hydrolases or proteases due to carbamate’s affinity for catalytic serine residues.
  • Docking parameters : Include flexibility for the oxetane ring and tert-butyl group.
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers evaluate the pharmacological potential of this compound, such as anti-inflammatory activity?

  • Methodological Answer : Preclinical evaluation involves:
  • In vitro assays : Measure inhibition of COX-1/COX-2 enzymes (ELISA) or cytokine production (e.g., IL-6 in LPS-stimulated macrophages) .
  • In vivo models : Use carrageenan-induced paw edema in rodents; administer compound orally (10–50 mg/kg) and compare edema reduction to NSAIDs .
  • SAR studies : Modify the oxetane or tert-butyl group to optimize potency and selectivity.

Q. How should researchers address contradictions in reported stability data under acidic conditions?

  • Methodological Answer : Discrepancies may arise from varying experimental conditions (e.g., concentration, temperature). Systematic analysis includes:
  • Controlled hydrolysis : Expose the compound to HCl (0.1–1M) at 25–40°C and monitor degradation via HPLC.
  • Kinetic profiling : Calculate half-life (t₁/₂) and activation energy (Arrhenius plot) to reconcile data .
  • Mechanistic studies : Use isotopic labeling (¹⁸O) to track hydrolysis pathways (e.g., nucleophilic vs. acid-catalyzed) .

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